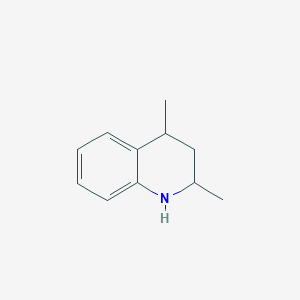

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRNQOFIQPGJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446730 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19343-79-4 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2,4-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Current Research Landscape and Significance of 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline in Chemical and Biological Sciences

The Tetrahydroquinoline Scaffold as a Prominent Structural Motif in Chemical Research

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a bicyclic heterocyclic organic compound that represents the semi-hydrogenated derivative of quinoline (B57606). wikipedia.org This structural motif is not only a fundamental component of numerous natural products and alkaloids but also serves as a privileged core in a multitude of synthetic pharmaceuticals. nih.govnih.gov Its prevalence in biologically active molecules has rendered it an important target for synthetic chemists for many years. nih.gov

The synthesis of the tetrahydroquinoline ring system has been a subject of intense research, leading to the development of a wide array of synthetic methodologies. researchgate.net These methods range from the hydrogenation of quinolines to more complex domino, tandem, or cascade reactions that allow for the efficient construction of these molecules from simple starting materials. wikipedia.orgnih.gov Domino reactions are particularly advantageous as they enable multiple chemical transformations in a single operation, which is efficient and aligns with the principles of green chemistry. nih.gov Various catalytic systems, including those based on gold, iridium, and palladium, have been successfully employed to facilitate the synthesis of tetrahydroquinolines, often with high yields and enantioselectivity. organic-chemistry.org The continuous development of novel synthetic routes is driven by the need for new structures with unique substitution patterns and chiral architectures. nih.gov

Relevance of Substituted Tetrahydroquinolines in Medicinal Chemistry and Materials Science

The versatility of the tetrahydroquinoline scaffold is most evident in the diverse applications of its substituted derivatives, particularly in the fields of medicinal chemistry and materials science. The type and position of substituent groups on the tetrahydroquinoline ring can dramatically influence the compound's biological activity and physical properties. mdpi.com

In medicinal chemistry, substituted tetrahydroquinolines are core structures in many pharmacologically active agents. mdpi.com These derivatives have been shown to exhibit a broad spectrum of biological activities, including:

Anticancer: Many tetrahydroquinoline derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.govsmolecule.comacs.org They can act through mechanisms such as inhibiting NF-κB transcriptional activity. acs.org

Anti-inflammatory: Certain derivatives possess anti-inflammatory properties. mdpi.com

Antioxidant: The tetrahydroquinoline structure is found in compounds with antioxidant capabilities. nih.gov

Neuroprotective: Some substituted tetrahydroquinolines are being investigated for their potential in treating neurodegenerative diseases. smolecule.comrsc.org For instance, they have been identified as having neurotropic effects.

Antimalarial, Antiarrhythmic, and Antiviral: Specific derivatives have been developed as drugs for treating malaria, cardiac arrhythmias, and viral infections. nih.govnih.gov

The following table provides examples of biologically active substituted tetrahydroquinolines:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Oxamniquine | Schistosomicide (anthelmintic) | wikipedia.orgnih.govnih.gov |

| Nicainoprol | Antiarrhythmic | wikipedia.orgnih.govnih.gov |

| Virantmycin | Antiviral and antifungal | nih.gov |

| Discorhabdin C | Marine alkaloid with cytotoxic properties | nih.gov |

| Dynemicin A | Antitumor antibiotic | nih.gov |

In the realm of materials science, the unique electronic properties of the tetrahydroquinoline core have made its derivatives attractive for various applications. smolecule.com They are being explored as components in organic light-emitting diodes (OLEDs) and other electronic materials. smolecule.com Additionally, some derivatives have been investigated for their utility as corrosion inhibitors and as active components in dyes. nih.gov

Focus on 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline within the Tetrahydroquinoline Family

Within the large family of tetrahydroquinoline derivatives, this compound is a bicyclic organic compound with two methyl groups at the 2 and 4 positions. smolecule.com This specific substitution pattern imparts particular chemical and biological properties to the molecule.

The chemical reactivity of this compound is influenced by its nitrogen-containing heterocyclic structure. It can undergo reactions such as hydrogenation to yield other derivatives, and it can participate in cyclization reactions to form more complex structures. smolecule.com

The biological activity of this compound has been a subject of research. Studies have indicated its potential as:

An inhibitor of Cytochrome P450 (CYP) enzymes: It has demonstrated inhibitory effects on CYP1A2 and CYP2D6, which are important enzymes in drug metabolism. This property makes it a candidate for investigation in drug development to potentially enhance the bioavailability of other drugs or reduce adverse effects. smolecule.com

An anticancer agent: In line with the broader family of tetrahydroquinolines, derivatives of this compound are considered for further pharmacological exploration due to their potential anticancer properties. smolecule.com

A neuroprotective agent: There is some suggestion that compounds of this class could possess neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases. smolecule.com

The following table summarizes the key properties and potential applications of this compound:

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N | smolecule.com |

| Molecular Weight | Approximately 161.24 g/mol | smolecule.com |

| Potential Biological Activities | CYP1A2 and CYP2D6 inhibitor, potential anticancer and neuroprotective effects. | smolecule.com |

| Potential Applications | Pharmaceuticals, materials science (e.g., in OLEDs), and as a chemical intermediate. | smolecule.com |

The study of this compound and its derivatives continues to be an active area of research, driven by its interesting biological profile and its potential for application in various scientific and technological fields.

Advanced Synthetic Strategies for 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline and Analogues

Catalytic Hydrogenation Approaches for Tetrahydroquinoline Derivatives

Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of 1,2,3,4-tetrahydroquinolines from their aromatic quinoline (B57606) precursors. This approach is valued for its high atom economy and generally clean reaction profiles. The development of advanced catalysts and protocols has enabled remarkable control over selectivity, including the challenging task of stereoselective synthesis.

The hydrogenation of quinoline and its substituted derivatives to form 1,2,3,4-tetrahydroquinolines is a well-established transformation. researchgate.netorganic-chemistry.org The reaction involves the reduction of the pyridine (B92270) ring within the quinoline system, a process that requires breaking its aromaticity. A variety of catalytic systems have been developed to achieve this efficiently.

Commonly used heterogeneous catalysts include platinum(IV) oxide (PtO₂), known as Adam's catalyst, and palladium on carbon (Pd/C). nih.govthieme-connect.com These catalysts are typically used with molecular hydrogen (H₂) gas, often under pressure, to facilitate the reduction. osti.gov For instance, the hydrogenation of 2-oxazolidinone-substituted quinolines using Adam's catalyst has been shown to produce 5,6,7,8-tetrahydroquinolines with good diastereoselectivity. thieme-connect.com

More recently, catalysts based on earth-abundant metals like cobalt and manganese have gained attention as cost-effective and sustainable alternatives to precious metals. researchgate.netresearchgate.net Cobalt nanoparticles supported on hydroxyapatite, for example, have demonstrated excellent activity for the hydrogenation of various N-heterocycles, including quinolines. researchgate.net Similarly, specific manganese pincer complexes can effectively catalyze the hydrogenation of quinoline using either H₂ gas at relatively low pressure (4 bar) or through transfer hydrogenation with isopropyl alcohol as the hydrogen source. nih.gov

Transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. This technique utilizes hydrogen donor molecules like isopropanol, ammonia (B1221849) borane (B79455) (H₃N·BH₃), or organosilanes in the presence of a suitable catalyst. organic-chemistry.orgresearchgate.netnih.gov A fluorine-modified cobalt catalyst has been reported to achieve up to 99% selectivity for 1,2,3,4-tetrahydroquinolines using water as the hydrogen source under ambient conditions. researchgate.net The choice of catalyst and hydrogen source is critical for controlling chemoselectivity, particularly to avoid over-reduction of the carbocyclic ring or reduction of other functional groups on the molecule. nih.gov

Table 1: Selected Catalytic Systems for Hydrogenation of Quinolines

| Catalyst | Hydrogen Source | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| PtO₂ (Adam's catalyst) | H₂ | 2-Oxazolidinone-substituted quinolines | Yields 5,6,7,8-tetrahydroquinolines with high diastereoselectivity (up to 89:11 dr). | thieme-connect.com |

| Fluorine-modified Cobalt | H₂O | Quinolines | Produces 1,2,3,4-tetrahydroquinolines with up to 99% selectivity and 94% isolated yield at room temperature. | researchgate.net |

| Manganese PN³ Pincer Complex | H₂ or Isopropanol | Quinoline | Efficient hydrogenation under low H₂ pressure (4 bar) or via transfer hydrogenation. | nih.gov |

| Cobalt-amido Cooperative Catalyst | H₃N·BH₃ | Quinolines | Can achieve full conversion to 1,2,3,4-tetrahydroquinolines with two equivalents of the hydrogen donor. | nih.gov |

| Unsupported Nanoporous Gold (AuNPore) | Organosilane/H₂O | Quinoline derivatives | Highly efficient and regioselective hydrogenation; catalyst is reusable. | organic-chemistry.org |

For 2,4-disubstituted quinolines, hydrogenation creates two stereocenters, necessitating control over both diastereoselectivity (cis/trans) and enantioselectivity. Significant progress has been made in developing chiral catalysts that can achieve this with high precision.

Chiral cationic ruthenium(II) complexes, particularly those with η⁶-arene and N-tosylethylenediamine ligands, are highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives. acs.orgnih.gov These phosphine-free catalysts can hydrogenate 2-alkyl- and 2,3-disubstituted quinolines to the corresponding 1,2,3,4-tetrahydroquinolines with excellent enantiomeric excess (up to >99% ee) and full conversion. acs.org Mechanistic studies suggest the reaction proceeds through an ionic, stepwise H⁺/H⁻ transfer pathway. acs.orgnih.gov

Another powerful approach involves the use of metal-free catalysts. Chiral boranes, derived in situ from chiral dienes, have been successfully used for the hydrogenation of 2,4-disubstituted quinolines. bohrium.comacs.orgacs.org This method provides the corresponding cis-tetrahydroquinolines in high yields (75–98%), with excellent diastereomeric ratios (95:5 to 99:1 dr) and high enantioselectivities (86–98% ee). bohrium.comacs.org The reaction conditions, including the choice of chiral diene, solvent, and temperature, are optimized to maximize stereoselectivity. bohrium.comacs.org

Iridium complexes, when combined with chiral phosphine (B1218219) ligands like MeO-BIPHEP and an iodine additive, were among the first systems reported for the highly enantioselective hydrogenation of quinolines, achieving up to 96% ee for 2-substituted derivatives. dicp.ac.cn The development of these varied catalytic systems provides a versatile toolkit for accessing optically active tetrahydroquinoline structures.

Table 2: Enantioselective Hydrogenation of Disubstituted Quinolines

| Catalyst System | Substrate Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Borane / Chiral Diene | 2,4-Disubstituted Quinolines | 75-98% | 95:5 - 99:1 | 86-98% | bohrium.comacs.org |

| Chiral Cationic Ru(II) Complexes | 2-Substituted Quinolines | Full Conversion | - | up to >99% | acs.org |

| [Ir(COD)Cl]₂ / MeO-BIPHEP / I₂ | 2-Substituted Quinolines | - | - | up to 96% | dicp.ac.cn |

| Chiral Borane / Chiral Diene | 2,3-Disubstituted Quinolines | 74-99% | >95:5 - 99:1 | 45-80% | bohrium.com |

Domino and Cascade Reaction Sequences for Tetrahydroquinoline Synthesis

Domino and cascade reactions offer an elegant and efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple precursors in a single operation. nih.gov These sequences, where intermediates are not isolated, improve atom economy and reduce waste, aligning with the principles of green chemistry. nih.gov

Domino reductive amination provides a powerful route to the tetrahydroquinoline core. A common strategy involves the catalytic hydrogenation of a substrate containing both a nitro group and a carbonyl or a group that can be converted to a carbonyl. nih.govresearchgate.net For example, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions with a Pd/C catalyst. nih.gov The sequence is initiated by the reduction of the nitro group to an aniline (B41778), which then undergoes intramolecular condensation with the ketone to form a cyclic imine or enamine, followed by a final reduction step to yield the tetrahydroquinoline. nih.govresearchgate.net

This approach has been used to achieve high diastereoselectivity. A synthesis of methyl 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates was developed starting from methyl (2-nitrophenyl)acetate. nih.gov The final hydrogenation step triggers a tandem sequence of nitro reduction, intramolecular condensation, and imine reduction, producing the product as a single diastereomer with the C-2 alkyl group cis to the C-4 ester. nih.govresearchgate.net

The Povarov reaction is a versatile and powerful method for synthesizing tetrahydroquinolines, typically through a formal [4+2] cycloaddition. bohrium.comthieme-connect.comsci-rad.com In its most common multicomponent format, it involves the reaction of an aniline, an aldehyde, and an activated alkene, catalyzed by a Lewis or Brønsted acid. bohrium.comresearchgate.neteurekaselect.com This process allows for the creation of three new bonds and up to three stereocenters in a single step. researchgate.neteurekaselect.com

Two primary mechanisms are proposed for the Povarov reaction: a concerted aza-Diels-Alder cycloaddition and, more commonly accepted, a stepwise ionic pathway. bohrium.com The ionic mechanism begins with the acid-catalyzed formation of an imine from the aniline and aldehyde. The imine is then activated by the acid catalyst and undergoes an electrophilic attack by the alkene, followed by an intramolecular Friedel-Crafts-type cyclization to close the ring and form the tetrahydroquinoline product. researchgate.net

The scope of the Povarov reaction is broad, with numerous variants developed to access diverse tetrahydroquinoline structures. bohrium.com For instance, using an aniline, an aromatic aldehyde, and an electron-rich alkene like a vinyl ether can produce 2,4-disubstituted tetrahydroquinolines. sci-rad.com The choice of catalyst, such as AlCl₃ or Cu(OTf)₂, can influence the reaction rate and yield. sci-rad.com One-pot, three-component versions are often more efficient in terms of yield compared to multi-step procedures where the imine is pre-formed. sci-rad.combohrium.com

The integration of multiple synthetic steps into a single, one-pot sequence is a hallmark of modern organic synthesis, enabling the construction of complex molecular architectures from simple starting materials. rsc.orgrsc.org These tandem or cascade reactions are highly sought after for their efficiency and sustainability. rsc.orgosti.gov

One such example is the synthesis of substituted tetrahydroquinolines via a tandem Claisen-Schmidt condensation and reductive intramolecular cyclization. rsc.org Using a bifunctional catalyst like palladium nanoparticles supported on a metal-organic framework (Pd@UiO-66), 2-nitrobenzaldehyde (B1664092) and acetophenone (B1666503) can be converted into 2-phenyl-1,2,3,4-tetrahydroquinoline. osti.govosti.gov The reaction first involves the base-catalyzed condensation to form an o-nitrochalcone (B14147340) intermediate, which then undergoes a Pd-catalyzed reductive cyclization in the presence of hydrogen. osti.gov Operando NMR spectroscopy has been used to identify reactive intermediates in such complex reaction networks, providing crucial mechanistic insights. osti.govrsc.org

Other integrated sequences include a domino reductive amination-S N Ar (nucleophilic aromatic substitution) process and metal-catalyzed oxidative cyclizations of amino alcohols. nih.gov These methods demonstrate the power of designing reaction cascades where the product of one step becomes the substrate for the next in the same reaction vessel, leading to a highly streamlined synthesis of the target tetrahydroquinoline framework.

Cyclization Reactions for Tetrahydroquinoline Ring Formation

The formation of the core tetrahydroquinoline ring is most commonly achieved through cyclization reactions, where a pre-functionalized acyclic precursor is induced to form the heterocyclic structure. These methods vary widely in their approach, from reductive processes to electrophilic aromatic substitutions and acid-catalyzed ring closures.

Reductive cyclization represents a powerful domino strategy for synthesizing tetrahydroquinolines from readily available starting materials. A prominent approach involves the in situ generation of an amine from a nitro-group precursor, which then undergoes an intramolecular cyclization.

One effective method begins with the catalytic reduction of a nitro group on an aromatic ring, such as in 2-nitroarylketones. nih.gov Using a catalyst like 5% Palladium on carbon (Pd/C) under a hydrogen atmosphere, the nitro group is reduced to an aniline. nih.gov This is immediately followed by the formation of a cyclic imine intermediate, which is subsequently reduced under the same hydrogenation conditions to yield the final tetrahydroquinoline product in high yields (93-98%). nih.gov This reduction-reductive amination sequence is a highly efficient one-pot process. nih.gov

Similarly, 2'-nitrochalcones can be converted to 2-aryl-1,2,3,4-tetrahydroquinolines via reductive cyclization. nih.gov The reaction conditions are crucial; solvents like dichloromethane (B109758) have been found to afford the best selectivity and yields, which can range from 65% to 90%. nih.gov A critical aspect of this transformation is the rapid reduction of the chalcone's side-chain double bond in conjunction with the nitro group to prevent the formation of quinoline by-products. nih.gov Another variation uses formic acid with acetic anhydride (B1165640) as a carbon monoxide surrogate in a palladium-catalyzed reaction, which effectively cyclizes 2'-nitrochalcones to form 4-quinolones. mdpi.com While the primary product is the quinolone, this highlights the versatility of reductive cyclization pathways starting from nitrochalcones. mdpi.com

These domino reactions are advantageous for their efficiency, allowing multiple transformations in a single operation without isolating intermediates, which aligns with the principles of green chemistry. nih.gov

Table 1: Examples of Reductive Cyclization for Tetrahydroquinoline Synthesis

| Starting Material | Catalyst/Reagents | Solvent | Product Type | Yield | Reference |

| 2-Nitroarylketones | 5% Pd/C, H₂ | - | 2-Substituted Tetrahydroquinolines | 93-98% | nih.gov |

| 2-Nitrochalcones | Catalytic Hydrogenation | Dichloromethane | 2-Aryl-1,2,3,4-tetrahydroquinolines | 65-90% | nih.gov |

| 2'-Nitrochalcone | HCOOH/Ac₂O, Pd(CH₃CN)₂Cl₂ | DMF | 2-Phenylquinolin-4(1H)-one | up to 93% | mdpi.com |

Intramolecular electrophilic aromatic substitution, particularly the Friedel-Crafts reaction, is a fundamental method for forming carbon-carbon bonds and constructing cyclic systems. In the synthesis of tetrahydroquinolines, this pathway involves generating an electrophilic center on a side chain attached to an aniline derivative, which then attacks the electron-rich aromatic ring to close the six-membered heterocycle.

A notable application of this strategy is the synthesis of 4-substituted tetrahydroisoquinolines (a structural isomer of tetrahydroquinolines) from aziridinium (B1262131) ions, which provides a clear model for the tetrahydroquinoline system. nih.gov In this approach, enantiomerically enriched β-haloamines are used as precursors to generate reactive aziridinium ions in situ with a Lewis acid. nih.gov The N-aryl substituent on the aziridinium ion then acts as the nucleophile in an intramolecular Friedel-Crafts reaction, leading to the formation of the tetrahydroisoquinoline ring with high regio- and stereoselectivity. nih.gov

Acid catalysis is widely employed to facilitate the cyclization step in tetrahydroquinoline synthesis by activating substrates towards ring closure. Both Brønsted and Lewis acids are effective, often enabling reactions under mild conditions.

Chiral phosphoric acids, a type of Brønsted acid, have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org One such protocol involves the cyclization of 2-aminochalcones. The chiral phosphoric acid catalyzes a dehydrative cyclization, followed by an asymmetric reduction with a Hantzsch ester, to afford 2-substituted tetrahydroquinolines in excellent yields and high enantioselectivities. organic-chemistry.org

Lewis acids are also frequently used. For instance, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can catalyze an intramolecular [4+2] cycloaddition of aza-o-quinone methides that are generated in situ. researchgate.net This method provides stereoselective access to complex fused tetrahydroquinoline systems in excellent yields. researchgate.net The reaction mechanism involves the Lewis acid activating the precursor for the generation of the reactive aza-o-quinone methide, which then undergoes cyclization. researchgate.net

Table 2: Acid-Catalyzed Cyclization Methods for Tetrahydroquinoline Synthesis

| Precursor Type | Acid Catalyst | Key Transformation | Product | Yield/Enantioselectivity | Reference |

| 2-Aminochalcones | Chiral Phosphoric Acid | Dehydrative Cyclization / Asymmetric Reduction | 2-Substituted Tetrahydroquinolines | Excellent Yields & Enantioselectivities | organic-chemistry.org |

| N-Aryl Propargylamines | Gold Catalyst (Lewis Acid) | Intramolecular Hydroarylation / Transfer Hydrogenation | Tetrahydroquinolines | Good Yields | organic-chemistry.org |

| In situ Aza-Quinone Methides | TMSOTf (Lewis Acid) | Intramolecular [4+2] Cycloaddition | Fused Tetrahydroquinolines | Excellent Yields & Diastereoselectivity | researchgate.net |

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. The Povarov reaction, a formal aza-Diels-Alder [4+2] cycloaddition, is a prominent MCR for constructing 2,4-disubstituted tetrahydroquinolines. researchgate.net

In a typical Povarov reaction, an aniline, an aldehyde, and an activated alkene or alkyne are reacted together. organic-chemistry.org The reaction is often catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgresearchgate.net For instance, a three-component reaction between an aldehyde, an aniline, and benzyl (B1604629) N-vinylcarbamate in the presence of a catalytic amount of a chiral phosphoric acid can afford cis-2,4-disubstituted tetrahydroquinolines in good yields with excellent enantiomeric excesses. organic-chemistry.org This approach allows for significant structural diversity by simply varying the three starting components. rsc.org Mechanochemical conditions, such as ball milling, have also been successfully applied to the Povarov reaction, offering a solvent-minimized, green alternative for the synthesis of highly functionalized tetrahydroquinolines. researchgate.net

Another relevant MCR is the Mannich reaction. N-Mannich bases of tetrahydroquinoline have been prepared via a one-pot, three-component condensation of tetrahydroquinoline, formaldehyde, and various secondary amines under reflux with a catalytic amount of HCl. nih.gov This reaction proceeds through the formation of a Schiff base which then acts as an electrophile for the nucleophilic tetrahydroquinoline. nih.gov

Table 3: Multicomponent Reactions for Tetrahydroquinoline Synthesis

| Reaction Name | Components | Catalyst/Conditions | Product | Reference |

| Povarov Reaction | Aldehyde, Aniline, Benzyl N-vinylcarbamate | Chiral Phosphoric Acid | cis-2,4-Disubstituted Tetrahydroquinolines | organic-chemistry.org |

| Povarov Reaction | Aromatic Amine, Glyoxal Derivative, α,β-Unsaturated Dimethylhydrazone | p-TsOH, Ball Milling | 2,4,4-Trisubstituted Tetrahydroquinolines | researchgate.net |

| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Secondary Amine | HCl, Ethanol (B145695), Reflux | N-Mannich base of Tetrahydroquinoline | nih.gov |

Electrochemical Synthetic Approaches for Tetrahydroquinoline Derivatives

Electrochemical synthesis offers a green and sustainable alternative to conventional methods by using electricity as a "traceless" oxidant or reductant, thereby minimizing chemical waste. This approach has been successfully applied to the synthesis and modification of tetrahydroquinoline derivatives.

A novel electrochemical method has been developed for the direct oxidative C-N coupling of tetrahydroquinolines with azoles. rsc.org This reaction proceeds under mild conditions using 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox mediator and sodium iodide (NaI) as both an electrolyte and an iodine mediator. rsc.org This process exhibits good functional group tolerance and high atom economy, producing dihydroquinoline derivatives in moderate to excellent yields. rsc.org

Furthermore, electrochemical methods can achieve selective oxidation of the tetrahydroquinoline core itself. An environmentally friendly electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones has been reported. rsc.org This reaction uses electricity as the oxidant, molecular oxygen (O₂) as a "green" oxygen source, and TEMPO as a redox mediator. rsc.org The high selectivity and good functional group tolerance of this method make it a valuable tool for the late-stage functionalization of the tetrahydroquinoline scaffold. rsc.org

Photoinduced Cycloaddition Reactions in Tetrahydroquinoline Synthesis

Photochemical reactions, which use light to access excited states of molecules, enable unique transformations that are often difficult or impossible to achieve under thermal conditions. Photoinduced cycloadditions have emerged as a powerful strategy for the rapid construction of complex molecular architectures, including the tetrahydroquinoline ring system. nih.gov

A facile synthesis of 1,2,3,4-tetrahydroquinolines can be achieved through a photoinduced formal [4+2] cycloaddition. researchgate.net One such method involves the reaction of acyclic α,β-unsaturated amides and imides with N,N-dialkylanilines under visible-light irradiation. researchgate.net This reaction is promoted by a cooperative system consisting of an Iridium(III) complex photosensitizer, a thiourea, and an oxidant, and it allows for the synthesis of a wide variety of tetrahydroquinolines with excellent control over diastereoselectivity (>99:1). researchgate.net

Another strategy involves the intermolecular para-cycloaddition of bicyclic azaarenes, like quinolines, with various alkenes. nih.gov This reaction is initiated by energy transfer (EnT) under photochemical conditions and displays good selectivity toward the formation of a single isomer, affording valuable functionalized aromatic heterocycles. nih.gov These light-driven cycloadditions are powerful because they can convert simple, planar aromatic compounds into complex three-dimensional structures in an atom-economical fashion. nih.govresearchgate.net

Strategies for Constructing Spirocyclic Tetrahydroquinolines at the 4-Position

The construction of spirocyclic scaffolds at the 4-position of the tetrahydroquinoline nucleus represents a significant challenge in synthetic organic chemistry, primarily due to the steric hindrance associated with the formation of a quaternary chiral center. rsc.org Nevertheless, the unique three-dimensional architecture and potential pharmacological significance of these spiro-compounds have driven the development of several innovative synthetic strategies. These methods range from multi-step sequences to highly efficient one-pot and catalytic cascade reactions.

A multi-step approach has been developed for the synthesis of tetrahydroquinolines bearing a spirocyclic ring at the 4-position. elsevierpure.com This five-step sequence commences with a Knoevenagel condensation of cyclic ketones with Meldrum's acid, followed by a Michael addition of an aryl Grignard reagent. The subsequent steps involve an intramolecular Friedel–Crafts acylation, condensation with hydroxylamine, and a final reductive ring expansion using diisobutylaluminium hydride to furnish the desired spirocyclic tetrahydroquinoline. elsevierpure.com This methodology has proven effective for constructing a variety of spiro-fused rings, including four to eight-membered carbocycles as well as adamantane (B196018) and indane structures. elsevierpure.com

More recently, cascade reactions have emerged as a powerful tool for the efficient assembly of complex molecular architectures from simple starting materials in a single operation. An environmentally benign, catalyst-free, and additive-free cascade redox process has been reported for the construction of spirocyclic tetrahydroquinolines. researchgate.net This transformation proceeds through a sequence of SNAr/Knoevenagel condensation/ rsc.orgresearchgate.net-hydride transfer/cyclization. researchgate.net

Another prominent strategy involves the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. frontiersin.orgnih.gov This reaction provides highly diastereoselective access to functionalized tetrahydroquinoline derivatives that can be further elaborated into spirocyclic systems. frontiersin.orgnih.gov

A highly diastereoselective one-pot method for synthesizing novel spiro-tetrahydroquinoline derivatives has been achieved through the reaction of chalcone (B49325) derivatives with 2-arylidene-1,3-indandiones. nih.gov The proposed mechanism involves an initial aza-Michael addition of the deprotonated chalcone derivative to the 2-arylidene-1,3-indandione, followed by an intramolecular Michael addition and subsequent protonation and enolization to yield the spiro-tetrahydroquinoline product. nih.gov The reaction demonstrates good to excellent yields with a variety of substituted starting materials. nih.gov

The scope of this reaction was investigated with various substituted chalcones and 2-arylidene-1,3-indandiones, with the results summarized in the table below.

| Entry | R¹ Substituent | R² Substituent | Yield (%) |

| 1 | H | H | 85 |

| 2 | H | o-Br | 71 |

| 3 | H | m-Br | 83 |

| 4 | H | p-Br | 83 |

| 5 | p-Me | H | 88 |

| 6 | p-OMe | H | 90 |

| 7 | p-F | H | 84 |

| 8 | p-Cl | H | 82 |

| 9 | p-Br | H | 80 |

Data sourced from a study on the one-pot synthesis of spiro-tetrahydroquinoline derivatives. nih.gov

Asymmetric catalysis has also been successfully applied to the enantioselective construction of spiro-tetrahydroquinoline scaffolds. One such approach utilizes a catalytic asymmetric decarboxylative [4+2] cycloaddition of vinyl benzoxazinanones with methyleneindolinones. nih.gov This method, catalyzed by a palladium complex, produces chiral tetrahydroquinoline-based 3,3'-spirooxindoles in high yields and with excellent diastereo- and enantioselectivities. nih.gov

A notable development is the merging of spiro-tetrahydroquinoline and spiro-benzofuranone skeletons through an asymmetric catalytic cascade reaction. rsc.org This process is catalyzed by quinine-derived chiral bifunctional squaramide organocatalysts and proceeds under mild conditions to afford spiro-tetrahydroquinoline derivatives with high yields (up to 99%), excellent diastereoselectivities (up to >20:1 dr), and enantioselectivities (up to >99% ee). rsc.orgrsc.org The reaction involves α,β-unsaturated ketones and benzofuranones as starting materials. rsc.org

The following table details the optimization of the reaction conditions for this asymmetric cascade reaction.

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |

| 1 | I | Toluene | 25 | 92 | 10:1 | 95 |

| 2 | II | Toluene | 25 | 85 | 8:1 | 90 |

| 3 | III | Toluene | 25 | 95 | 15:1 | 97 |

| 4 | IV | Toluene | 25 | 99 | >20:1 | 99 |

| 5 | IV | CH₂Cl₂ | 25 | 96 | 18:1 | 98 |

| 6 | IV | THF | 25 | 80 | 10:1 | 92 |

| 7 | IV | Toluene | 0 | 94 | >20:1 | 99 |

| 8 | IV | Toluene | 40 | 98 | 15:1 | 96 |

Data adapted from a study on the enantioselective construction of spiro-tetrahydroquinoline scaffolds. rsc.org The specific structures of catalysts I-IV are detailed in the source publication.

Furthermore, Lewis acid catalysis has enabled the diastereoselective synthesis of 2,7-diazaspiro[4.5]decanes-1,3-diones, a class of spiro-fused succinimide-containing tetrahydroquinolines. researchgate.net This scandium triflate (Sc(OTf)₃) catalyzed, oxidant-free protocol utilizes an intramolecular hydride transfer-initiated cascade annulation of ortho-amino-benzylidene-succinimide derivatives, achieving yields between 48–98%. researchgate.net

Mechanistic Investigations and Derivatization Chemistry of 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline

Oxidative Transformation of Tetrahydroquinolines to Quinolines

The conversion of 1,2,3,4-tetrahydroquinolines (THQs) to quinolines is a fundamental oxidative aromatization reaction. researchgate.net This process is a direct method for synthesizing quinoline (B57606) derivatives with specific substitution patterns that might be challenging to achieve through conventional aromatic functionalization techniques. researchgate.net

Aerobic Dehydrogenation Catalysis

Aerobic oxidative dehydrogenation presents a green chemistry alternative by utilizing molecular oxygen, often from ambient air, as an economical and environmentally benign stoichiometric oxidant. nih.gov A variety of catalytic systems have been developed to facilitate this transformation for the broader class of tetrahydroquinolines.

Several heterogeneous catalysts have proven effective for the aerobic dehydrogenation of THQs. For instance, a cobalt oxide catalyst can be used for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to their corresponding quinolines in good yields under mild conditions. researchgate.net Similarly, NiMn layered hydroxide (B78521) compounds serve as efficient catalysts for the oxidative dehydrogenation of THQ derivatives using molecular oxygen under mild conditions, with studies indicating a synergistic effect between nickel and manganese. liv.ac.uk A kinetic study on the dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) using this system determined it to be a first-order reaction. liv.ac.uk Another approach involves the use of copper-manganese (B8546573) oxide (Cu2-MnOx) catalysts, which have demonstrated high conversion and selectivity for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline under mild reaction conditions with air as the oxidant. pku.edu.cn

Homogeneous catalysts have also been extensively studied. A notable example is a modular o-quinone-based catalyst system. acs.orgorganic-chemistry.org The use of a [Ru(phd)3]2+ catalyst, where 'phd' is 1,10-phenanthroline-5,6-dione, in combination with a Co(salophen) cocatalyst, enables the efficient dehydrogenation of tetrahydroquinolines to quinolines using ambient air at room temperature. acs.orgorganic-chemistry.org This system showed significantly improved yields and reaction times compared to earlier catalysts. organic-chemistry.org Furthermore, visible-light-mediated photoredox dehydrogenation reactions using catalysts like Ru(bpy)32+ have been shown to smoothly oxidize 1,2,3,4-tetrahydroquinoline to quinoline. nih.gov

The table below summarizes various catalytic systems used for the aerobic dehydrogenation of tetrahydroquinolines.

| Catalyst System | Oxidant | Conditions | Key Features |

| Cobalt Oxide | Air | Mild | Heterogeneous, good yields. researchgate.net |

| NiMn Layered Hydroxides | O2 | Mild | Heterogeneous, synergistic effect between Ni and Mn. liv.ac.uk |

| Cu2-MnOx | Air | Mild, no alkali additive | Heterogeneous, high conversion and selectivity. pku.edu.cn |

| [Ru(phd)3]2+ / Co(salophen) | Air | Room Temperature | Homogeneous, high efficiency. acs.orgorganic-chemistry.org |

| Ru(bpy)32+ | Air | Visible light, ambient temp. | Photoredox catalysis. nih.gov |

| Co@NCNTs-800 | O2 | Methanol, K2CO3 | Cobalt nanoparticles in N-doped carbon nanotubes. researchgate.net |

Enzymatic Oxidation Pathways

Biocatalytic methods offer an alternative for the oxidation of tetrahydroquinolines. Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been investigated for these transformations. researchgate.net Specifically, whole cells and purified monoamine oxidase (MAO-N) enzymes can effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into their corresponding aromatic quinoline derivatives. researchgate.net Another enzymatic approach involves laccase, which has been shown to oxidize phenolic tetrahydroisoquinoline-1-carboxylic acids, a related class of compounds. rsc.org

Hydrogenation and Reduction Chemistry of the Tetrahydroquinoline Core

The reduction of quinolines to 1,2,3,4-tetrahydroquinolines is a common synthetic transformation. This can be achieved through catalytic hydrogenation using various metal catalysts. For example, a carbon-supported platinum catalyst (Pt/C) is effective for the hydrogenation of quinoline under hydrogen pressure. researchgate.net The choice of catalyst can be crucial; for instance, in the hydrogenation of certain quinoline derivatives, a 5% Pt/C catalyst favored the formation of the tetrahydroquinoline, whereas a 5% Pd/C catalyst led to different products. nih.gov

Alternative reduction methods that avoid high-pressure hydrogen gas have also been developed. A ligand- and base-free silver-catalyzed reduction of quinolines provides a route to 1,2,3,4-tetrahydroquinoline derivatives at room temperature, with Ag-H identified as the effective reducing species. organic-chemistry.org Another metal-free approach uses B(C6F5)3 to catalyze the reduction of substituted quinolines with hydrosilanes. organic-chemistry.org

The table below details different methods for the reduction of the quinoline core.

| Reagent/Catalyst | Reducing Agent | Key Features |

| Pt/C | H2 | Effective for hydrogenation of quinoline. researchgate.net |

| 5% Pt/C | H2 | Selective for tetrahydroquinoline formation in specific substrates. nih.gov |

| Silver Catalyst | Ag-H | Ligand- and base-free, room temperature. organic-chemistry.org |

| B(C6F5)3 | Hydrosilanes | Metal-free hydrogenation. organic-chemistry.org |

| Chiral Phosphoric Acid | Hantzsch Ester | Asymmetric reduction of 2-aminochalcones to form tetrahydroquinolines. organic-chemistry.org |

Nucleophilic and Electrophilic Substitution Reactions on the Tetrahydroquinoline Skeleton

The tetrahydroquinoline scaffold can undergo both nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups.

Nucleophilic substitution reactions often target the aromatic ring, particularly when activated by appropriate leaving groups. For example, studies on 4-chloro-8-methylquinolin-2(1H)-one, a related quinoline derivative, have shown that the 4-chloro group can be displaced by various nucleophiles to introduce sulfanyl, hydrazino, azido, and amino groups. mdpi.com

Electrophilic substitution reactions can occur on the aromatic portion of the tetrahydroquinoline ring. The specific position of substitution is influenced by the directing effects of the fused heterocyclic ring and any existing substituents.

Regioselective Functionalization and Derivatization Strategies

Regioselective functionalization allows for the precise modification of the 2,4-dimethyl-1,2,3,4-tetrahydroquinoline molecule at specific positions. This control is crucial for synthesizing derivatives with desired properties.

One strategy for derivatization involves reactions at the nitrogen atom of the tetrahydroquinoline ring. For instance, N-substituted tetrahydroquinolines can be prepared via reductive alkylation, where a boronic acid catalyzes the tandem reduction of a quinoline followed by reaction with a carbonyl compound in the presence of a Hantzsch ester. organic-chemistry.org Another method involves the derivatization of the secondary amine with reagents like (–)-(1R)-menthyl chloroformate to form diastereomeric carbamates, which can be useful for analytical purposes such as determining enantiomeric composition. scirp.org

Functionalization of the aromatic ring can be achieved through methods like directed lithiation, which has been used for the synthesis of various substituted 1,2,3,4-tetrahydroquinolines. chemrxiv.org More advanced techniques, such as dearomative hydroboration, allow for the regioselective introduction of boron onto the benzene (B151609) ring of quinolines, creating versatile organoboron intermediates that can be further functionalized. nih.gov

Ring-Opening and Ring-Expansion Transformations

The tetrahydroquinoline ring system can undergo transformations that alter its fundamental structure, such as ring-opening or ring-expansion reactions. A ring-expanding reaction has been reported that converts substituted tetrahydroquinolines into doubly benzo-fused medium-ring lactams of 10 or 11 members. researchgate.net Another example involves the reaction of N-indanyl(methoxy)amines with organometallic reagents, leading to a ring-expanded imide intermediate that can then be converted to a 2-substituted tetrahydroquinoline. nih.gov Research on related heterocyclic systems has also demonstrated the ring expansion of a seven-membered hexahydroazepine ring to a nine-membered azonine (B14745161) ring. nih.gov

Rearrangement Reactions (e.g., Aza-Cope rearrangement)

One documented instance of a rearrangement involving a structurally similar compound is the titanium dioxide (TiO₂) catalyzed reaction between 3-methylaniline and acetaldehyde (B116499) in ethanol (B145695). This process yields 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline. nih.gov The proposed mechanism involves the formation of an imine from 3-methylaniline and acetaldehyde, followed by the addition of ethyl vinyl ether, which is generated in situ from the ethanol solvent. This reaction highlights a pathway to substituted tetrahydroquinolines, although it does not proceed via a classical aza-Cope mechanism.

The study of rearrangement reactions in substituted tetrahydroquinolines remains an active area of research, with potential applications in the synthesis of novel bioactive molecules. For example, rearrangements of N-arylazetidin-2-ones promoted by triflic acid have been used to synthesize 2,3-dihydro-4(1H)-quinolinones. nih.gov

Due to the lack of specific experimental data for the aza-Cope rearrangement of this compound, a data table of research findings cannot be provided at this time. Further research in this specific area would be necessary to elucidate the mechanistic pathways and potential synthetic utility of such a rearrangement.

Elucidation of Structural Features Through Advanced Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of nearby functional groups. For the protons on the aromatic ring, their chemical shifts and coupling patterns are indicative of their relative positions. The protons on the saturated heterocyclic ring exhibit more complex splitting patterns due to their diastereotopic nature. The methyl groups at the C2 and C4 positions would appear as doublets, coupling with the adjacent methine protons. The N-H proton typically appears as a broad singlet.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.2 | Multiplet |

| N-H | 3.5 - 4.5 | Broad Singlet |

| H-2 | 3.1 - 3.5 | Multiplet |

| H-3 | 1.5 - 2.0 | Multiplet |

| H-4 | 2.8 - 3.2 | Multiplet |

| C2-CH₃ | 1.2 - 1.4 | Doublet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are found in the downfield region (typically 110-150 ppm), while the carbons of the saturated heterocyclic ring and the methyl groups appear in the upfield region. The chemical shifts of C2 and C4 are influenced by the nitrogen atom and the methyl substituents.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Quaternary Carbons | 140 - 150 |

| Aromatic CH Carbons | 110 - 130 |

| C2 | 50 - 60 |

| C3 | 30 - 40 |

| C4 | 35 - 45 |

| C2-CH₃ | 20 - 25 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, showing correlations between the H-2 proton and the H-3 protons, as well as the H-3 protons and the H-4 proton. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. For example, the signal for the C2-CH₃ protons would show a cross-peak with the signal for the C2-CH₃ carbon.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear around 3000-3100 cm⁻¹, while those of the saturated aliphatic parts are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern provides valuable information about the structure of the molecule. A prominent fragmentation pathway for methyl-substituted tetrahydroquinolines is the loss of a methyl group (CH₃), resulting in a significant peak at M-15. cdnsciencepub.com This is particularly true for substitution at the 2- and 4-positions. cdnsciencepub.com The loss of an ethyl group (M-29) is a characteristic fragmentation for 3-methyltetrahydroquinolines. cdnsciencepub.com Therefore, for this compound, a base peak at M-15 would be expected due to the formation of a stable ion. cdnsciencepub.com

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [M]⁺ | 161 | Molecular Ion |

| [M-15]⁺ | 146 | Loss of a methyl group |

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional architecture of a molecule in its solid, crystalline state. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and the specific conformation that the molecule adopts. Furthermore, it reveals how individual molecules are arranged relative to one another within the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction analysis would yield critical insights into its stereochemistry. It would precisely determine the spatial arrangement of the two methyl groups on the heterocyclic ring, confirming the cis or trans relationship between them. The analysis would also characterize the puckering of the saturated portion of the ring system. While specific crystallographic data for the parent this compound is not readily found in the searched literature, analysis of related tetrahydroisoquinoline structures demonstrates the power of this technique. For instance, a study on 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline chloride successfully identified the formation of two enantiomers (RR and SS) packed within a single crystal. nih.gov This study highlights how X-ray diffraction can resolve complex stereochemical questions. nih.gov

To illustrate the nature of the data obtained from such an analysis, a hypothetical table of crystallographic parameters for this compound is provided below.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice system describing the shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations describing the unit cell. |

| a (Å) | 10.35 | Length of the 'a' axis of the unit cell. |

| b (Å) | 5.68 | Length of the 'b' axis of the unit cell. |

| c (Å) | 17.92 | Length of the 'c' axis of the unit cell. |

| **β (°) ** | 104.8 | The angle of the 'β' axis of the unit cell. |

| **Volume (ų) ** | 1017.4 | The total volume of one unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a suite of laboratory techniques used to separate the components of a mixture. For the synthesis and analysis of this compound, these methods are essential for isolating the final product from unreacted starting materials or byproducts and for determining its purity. mdpi.com The two most common methods are gas chromatography (GC) and high-performance liquid chromatography (HPLC). bitesizebio.com

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile and thermally stable compounds. bitesizebio.com this compound, being a relatively small molecule, is amenable to GC analysis. In this technique, the sample is vaporized and travels through a long, narrow column carried by an inert gas (the mobile phase). Separation is achieved based on the compound's boiling point and its interactions with the stationary phase lining the column. The time it takes for the compound to exit the column, its retention time, is a key identifier. GC is particularly useful for separating diastereomers, such as the cis and trans isomers of this compound. researchgate.net

Interactive Table: Typical GC Parameters for Tetrahydroquinoline Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) researchgate.net | A common, non-polar column suitable for a wide range of analyses. |

| Carrier Gas | Helium or Nitrogen researchgate.net | The inert gas that moves the sample through the column. |

| Inlet Temperature | 250 °C | Ensures the sample is vaporized upon injection. |

| Detector | Flame Ionization Detector (FID) researchgate.net | A common, sensitive detector for organic compounds. |

| Oven Program | 100 °C, ramp to 250 °C at 10 °C/min | A temperature gradient to ensure separation of compounds with different boiling points. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their distribution between a solid stationary phase (packed into a column) and a liquid mobile phase. bitesizebio.com It is especially useful for compounds that are not volatile or may decompose at high temperatures. bitesizebio.com For this compound, reversed-phase HPLC is a common approach, where the stationary phase is non-polar (like C18) and the mobile phase is a polar solvent mixture, often acetonitrile (B52724) and water. mdpi.comsielc.com By adjusting the composition of the mobile phase, a high degree of separation can be achieved. Chiral HPLC methods, using specialized columns, can even be used to separate enantiomers of tetrahydroquinoline derivatives. nih.govrsc.org

Interactive Table: Illustrative HPLC Method for Tetrahydroquinoline Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase), 5 µm, 4.6 x 150 mm researchgate.net | A standard column for separating moderately polar to non-polar compounds. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid sielc.com | The liquid that carries the sample through the column; the gradient changes to elute different components. |

| Flow Rate | 1.0 mL/min rsc.org | Controls the speed of the mobile phase. |

| Detection | UV at 254 nm | The aromatic ring in the molecule absorbs UV light, allowing for detection. |

| Column Temperature | 30 °C nih.gov | Maintained at a constant temperature to ensure reproducible results. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1-Chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Acetonitrile |

| Formic Acid |

| Helium |

Theoretical and Computational Chemistry Approaches in 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. scirp.org DFT studies on the parent quinoline (B57606) scaffold and its derivatives are common for determining optimized geometry, vibrational frequencies, and electronic properties. scirp.orgscirp.org

A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgrsc.org A smaller energy gap suggests higher reactivity and that the molecule can be more easily "activated" to participate in chemical reactions. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and have lower reactivity. rsc.org

Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.

While specific DFT studies exclusively on 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline are not extensively documented in dedicated publications, the principles are well-established from research on closely related structures like quinoline and other tetrahydroquinoline derivatives. scirp.orgrsc.orgmdpi.com For instance, DFT calculations on the parent quinoline molecule show a HOMO-LUMO energy gap of approximately 4.83 eV, indicating significant stability. scirp.org Studies on various substituted quinoline derivatives demonstrate how different functional groups can tune this energy gap and, consequently, the molecule's reactivity. rsc.org

Table 1: Representative Quantum Chemical Parameters for Quinoline Scaffold (Note: Data is for the parent quinoline compound as a reference for the tetrahydroquinoline core structure.)

| Parameter | Value (eV) | Reference |

| HOMO Energy | -6.646 | scirp.org |

| LUMO Energy | -1.816 | scirp.org |

| Energy Gap (ΔE) | 4.83 | scirp.org |

Quantum mechanical calculations are invaluable for mapping out reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. This analysis helps elucidate the most likely pathway for a reaction and predict its feasibility.

For tetrahydroquinolines, this approach can be used to understand various chemical transformations. For example, theoretical studies on the nitration of N-protected tetrahydroquinoline have been performed using DFT (B3LYP/6-31++G**) to optimize the σ-complexes of different nitro isomers. nih.gov Such calculations help explain the regioselectivity observed in experimental results by comparing the energies of the different possible transition states leading to substitution at various positions on the aromatic ring. nih.gov While specific transition state analyses for reactions involving this compound are not prominent in the literature, the methodology is directly applicable to predict outcomes of reactions like electrophilic substitution or oxidation. researchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation extend beyond static electronic structure to explore the dynamic behavior of molecules and their interactions with other systems, which is particularly crucial in medicinal chemistry.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of a ligand's activity.

Derivatives of the tetrahydroquinoline scaffold have been the subject of numerous docking studies to evaluate their potential as therapeutic agents. For example, various tetrahydroquinoline derivatives have been docked into the active sites of targets like:

Lysine-specific demethylase 1 (LSD1): An important target for anticancer drugs. nih.govnih.gov

DNA: To investigate potential DNA-binding interactions. eurekaselect.com

mTOR: A key protein in cell growth and proliferation, targeted in cancer therapy. nih.govpreprints.org

Ecdysone receptors (EcR): In the context of developing mosquito-specific agonists. nih.gov

In these studies, a high docking score (typically a large negative value in kcal/mol) suggests a strong binding affinity. The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, in a study of tetrahydroquinoline derivatives targeting LSD1, newly designed compounds showed higher docking scores than the template molecule, indicating potentially improved binding. nih.govmdpi.com

Table 2: Example of Molecular Docking Targets for Tetrahydroquinoline Derivatives (Note: This table presents targets studied for the general tetrahydroquinoline scaffold to illustrate the application of the technique.)

| Target Protein | PDB ID | Application | Reference(s) |

| Lysine-specific demethylase 1 (LSD1) | - | Anticancer | nih.govnih.govnih.gov |

| B-DNA | 1BNA | DNA Intercalation/Binding | eurekaselect.com |

| E. coli DNA gyrase B | 4KFG | Antibacterial | nih.gov |

| mTOR | - | Anticancer | nih.govpreprints.org |

MD simulations have been applied to tetrahydroquinoline derivatives to validate docking results and assess the stability of their complexes with biological targets. nih.govnih.govnih.gov For example, 100-nanosecond MD simulations were performed on tetrahydroquinoline derivatives complexed with the anticancer target LSD1. nih.gov The results helped confirm that the designed compounds formed stable complexes within the protein's binding site, reinforcing the predictions made by molecular docking. nih.gov Such simulations are crucial for ensuring that a proposed binding mode is not just energetically favorable in a static sense but is also stable in a more realistic, dynamic environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. mdpi.com

The tetrahydroquinoline scaffold has been extensively studied using QSAR methodologies. nih.gov In particular, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govfrontiersin.org These methods generate 3D fields around a set of aligned molecules to quantify how steric, electrostatic, hydrophobic, and other properties influence their biological activity. frontiersin.org

A notable 3D-QSAR study was conducted on 40 tetrahydroquinoline-derivative inhibitors targeting the anticancer enzyme LSD1. nih.govmdpi.com The resulting CoMFA and CoMSIA models showed strong statistical and predictive power, which allowed researchers to generate contour maps highlighting regions where modifications to the molecular structure would likely enhance or diminish activity. nih.govnih.gov Based on these models, new derivatives were designed with predicted activities superior to the original compounds. nih.gov

Table 3: Statistical Results of a 3D-QSAR Study on Tetrahydroquinoline Derivatives as LSD1 Inhibitors

| Model | q² (Cross-validated r²) | R²pred (External validation) | Field Contributions | Reference |

| CoMFA | 0.778 | 0.709 | Steric and Electrostatic | nih.govmdpi.com |

| CoMSIA | 0.764 | 0.713 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.govmdpi.com |

q² values > 0.5 and R²pred values > 0.6 are generally considered indicative of a robust and predictive model. nih.gov

These computational approaches—from quantum mechanics to molecular simulations and QSAR—form a powerful, integrated pipeline for the rational design and investigation of complex molecules like this compound and its derivatives.

Topological Descriptors in Activity Prediction

In the realm of Quantitative Structure-Activity Relationship (QSAR) studies, topological descriptors play a pivotal role. These numerical parameters are derived from the two-dimensional representation of a molecule and encode information about the size, shape, and branching of the chemical structure. For derivatives of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745), a range of topological descriptors, including 0D, 1D, and 2D descriptors, have been instrumental in developing statistically robust QSAR models. researchgate.net

A study focusing on the PPARα/γ agonistic activity of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives utilized descriptors calculated using DRAGON software to correlate the chemical structure with biological activity. researchgate.net These descriptors are categorized based on their dimensionality. For instance, 0D descriptors are related to the molecular composition (e.g., atom count), 1D descriptors are derived from the substructure list (e.g., functional groups), and 2D descriptors are calculated from the graph representation of the molecule. researchgate.net

The selection of relevant topological descriptors is a critical step in building a predictive QSAR model. Through computational procedures like combinatorial protocol-multiple linear regression (CP-MLR), statistically significant models have been established that link these descriptors to the biological actions of the titled compounds. researchgate.net These models have revealed that the mode of action for these compounds can differ depending on the specific biological target, such as hPPARα and hPPARγ transactivation profiles and PPARγ binding affinity. researchgate.net

Below is a table showcasing examples of topological descriptor classes and their relevance in QSAR studies of related heterocyclic compounds.

| Descriptor Class | Description | Relevance in Activity Prediction |

| Topological Descriptors (TOPO) | These are based on the connectivity of atoms in the molecule, reflecting its size and shape. | Correlations with TOPO descriptors can suggest that more compact structural templates may lead to better activity. researchgate.net |

| Galvez Topological Charge Indices (GVZ) | These descriptors quantify the charge distribution within the molecule based on its topology. | The involvement of GVZ descriptors can indicate the influence of charge distribution on the biological activity. researchgate.net |

| 2D Autocorrelation Descriptors (2DAUTO) | These describe how a property is distributed over the molecular structure, considering the distances between atoms. | The participation of these descriptors can highlight the importance of specific structural fragments for the compound's activity. researchgate.net |

Applicability Domain Analysis in Predictive Modeling

A crucial aspect of any QSAR model is defining its applicability domain (AD). The AD establishes the chemical space for which the model can make reliable predictions. nih.gov This is essential to ensure that the model is not used to predict the activity of compounds that are significantly different from those used in its development, as such extrapolations can be unreliable. mdpi.com The Organization for Economic Co-operation and Development (OECD) has established the definition of an AD as a fundamental principle for the validation of QSAR models. nih.gov

The primary goal of AD analysis is to assess the uncertainty in the prediction for a given molecule based on its similarity to the compounds in the training set. nih.gov For a QSAR model developed for 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives, an AD analysis was performed to ensure the reliability of the predictions. researchgate.net This analysis confirmed that the proposed model possessed high-quality parameters with good fitting power and the ability to accurately assess external data. researchgate.net Importantly, it was found that all the compounds in the study fell within the applicability domain of the developed model, indicating that they were evaluated correctly. researchgate.net

There are several methods to define the AD of a QSAR model, which can be broadly categorized as follows:

Range-based methods: These define the AD based on the minimum and maximum values of each descriptor in the training set.

Geometric methods: These use geometric boundaries, such as convex hulls, to enclose the training set in the descriptor space. mdpi.com

Distance-based methods: These assess the similarity of a new compound to the training set compounds using various distance metrics. mdpi.com

Probability density distribution-based methods: These model the probability distribution of the training set compounds in the descriptor space. mdpi.com

A common visualization tool for the applicability domain is the Williams plot, which graphs standardized residuals versus leverage. This plot helps to identify outliers and influential chemicals in the model. researchgate.net The leverage of a compound indicates its influence on the model, with higher leverage values for compounds that are far from the centroid of the descriptor space.

Pharmacological Potential and Molecular Interaction Studies of 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline Derivatives

Inhibitory Effects on Enzyme Systems

Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP1A2, CYP2D6)

The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions. biomolther.orgnih.gov While specific research on 2,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives is limited, studies on the broader classes of tetrahydroquinolines and their structural isomers, tetrahydroisoquinolines, provide insight into their potential for CYP inhibition.

Herbal constituents with a tetrahydroisoquinoline core, such as tetrahydropalmatine (B600727) and berberine, have demonstrated varied inhibitory potencies against different CYP enzymes. nih.gov In one in vitro study, CYP2D6 was found to be the most sensitive to inhibition by these compounds, with tetrahydropalmatine showing an IC₅₀ value of 3.04 ± 0.26 µM. nih.gov In contrast, the CYP1A2 enzyme was inhibited to a much lesser extent by all tested constituents. nih.gov This suggests that the tetrahydro- heterocyclic scaffold can interact with these metabolic enzymes, with the specific substitution pattern influencing the potency and selectivity of inhibition.

The potential for CYP inhibition is a critical factor in drug development, as significant inhibition can alter the pharmacokinetics of co-administered drugs. researchgate.net For instance, flavonoids have been extensively confirmed as inhibitors of CYP1A2. mdpi.com Given that the tetrahydroquinoline structure is a key component of many pharmacologically active molecules, understanding its interaction with CYP enzymes is crucial. While direct evidence for this compound is not prominent, the data from related structures suggest that derivatives could potentially exhibit inhibitory activity, particularly towards CYP2D6. nih.gov

Antiproliferative and Cytotoxic Activities in Cancer Research

Derivatives of the tetrahydroquinoline scaffold have shown significant promise as antiproliferative and cytotoxic agents in various cancer cell lines.

A series of novel 3,4-diaryl-1,2,3,4-tetrahydroquinolines demonstrated that incorporating an aryl group at the 4-position of the quinoline (B57606) structure significantly enhanced antiproliferative effects. nih.gov One lead compound with an unsubstituted phenyl group at this position showed potent growth inhibition in several cancer cell lines, including H460 lung carcinoma, DU145 prostate carcinoma, A-431 skin carcinoma, HT-29 colon adenocarcinoma, and MCF7 breast adenocarcinoma. nih.gov

Similarly, morpholine-substituted tetrahydroquinoline derivatives have been identified as potent and selective cytotoxic agents against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com One derivative, featuring two trifluoromethyl groups on a benzamide (B126) moiety, was particularly potent against A549 and MDA-MB-231 cells, with IC₅₀ values of 0.033 µM and 0.63 µM, respectively. mdpi.com Another related compound showed excellent activity against MCF-7 cells with an IC₅₀ of 0.087 µM. mdpi.com

Further studies on tetrahydroquinolinone derivatives revealed that these compounds can induce apoptosis through both intrinsic and extrinsic pathways and cause cell cycle arrest at the G2/M phase. nih.gov A series of novel tetrahydroquinolinones was also found to inhibit the growth of colorectal cancer cells by inducing massive oxidative stress, which leads to autophagy through the PI3K/AKT/mTOR signaling pathway. sciprofiles.com Additionally, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives was tested for cytotoxic activity against a panel of human cancer cell lines, with the most active pyridine (B92270) derivative shown to affect cell cycle phases and induce mitochondrial membrane depolarization. researchgate.net

Neuropharmacological Investigations

The tetrahydroquinoline scaffold is a key feature in molecules that interact with the central nervous system.

Neuroprotective Properties